2-[3-(3-Methylphenyl)phenyl]ethan-1-amine
Description
2-[3-(3-Methylphenyl)phenyl]ethan-1-amine is a substituted phenethylamine derivative characterized by a biphenyl core with a 3-methylphenyl group at the meta position of the primary phenyl ring and an ethylamine side chain. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing modulators targeting receptors such as FFAR1/FFAR4 and p97 ATPase . Its structural flexibility allows for derivatization to optimize pharmacological properties, including solubility, receptor affinity, and metabolic stability.
Properties
IUPAC Name |
2-[3-(3-methylphenyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-12-4-2-6-14(10-12)15-7-3-5-13(11-15)8-9-16/h2-7,10-11H,8-9,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSOBXHUALTWGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC(=C2)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[3-(3-Methylphenyl)phenyl]ethan-1-amine, also known as a substituted phenethylamine, has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure features an ethylamine backbone with two aromatic rings, which may contribute to its pharmacological properties.
The molecular formula of 2-[3-(3-Methylphenyl)phenyl]ethan-1-amine is , with a molecular weight of approximately 229.31 g/mol. The compound's structural characteristics include:
- Aromatic Rings : The presence of two phenyl groups enhances lipophilicity and may facilitate interactions with biological targets.
- Ethylamine Side Chain : This moiety is crucial for receptor binding and activity modulation.
Pharmacological Potential
Research indicates that compounds similar to 2-[3-(3-Methylphenyl)phenyl]ethan-1-amine exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that related compounds can inhibit specific kinases involved in tumor growth signaling pathways. For instance, pyrazole derivatives have demonstrated effectiveness in targeting cancer cell proliferation through kinase inhibition.
- Neuropharmacological Effects : Compounds with similar structures have been identified as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions. This suggests potential applications in treating cognitive impairments .
The biological activity of 2-[3-(3-Methylphenyl)phenyl]ethan-1-amine may be attributed to its ability to interact with various receptors and enzymes:
- Kinase Inhibition : Binding studies indicate that this compound can inhibit kinases, which play essential roles in cell signaling pathways related to cancer progression.
- Receptor Modulation : Similar compounds have been shown to enhance the activity of nAChRs, potentially improving neurotransmission and cognitive function .
Case Studies and Research Findings
Several studies have explored the biological effects of structurally related compounds, providing insights into the potential applications of 2-[3-(3-Methylphenyl)phenyl]ethan-1-amine:
- Antiproliferative Studies :
- Neuropharmacological Investigations :
Comparative Analysis
To better understand the biological activity of 2-[3-(3-Methylphenyl)phenyl]ethan-1-amine, a comparison with structurally similar compounds can be beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methylpyrazole | Methyl group on pyrazole ring | Anticancer properties |
| 4-Aminoantipyrine | Amino group; analgesic | Analgesic and antipyretic effects |
| Aryl-substituted pyrazoles | Various aryl groups | Diverse pharmacological activities |
Scientific Research Applications
Medicinal Chemistry and Drug Development
The significance of 2-[3-(3-Methylphenyl)phenyl]ethan-1-amine in drug development is largely due to its interaction with the TAAR1 receptor. Research indicates that compounds acting on TAAR1 can influence neurotransmitter systems, potentially offering new avenues for treating neurological disorders such as schizophrenia and depression.
Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how structural variations affect the activity of compounds related to 2-[3-(3-Methylphenyl)phenyl]ethan-1-amine. For instance, modifications to the aromatic groups have shown significant impacts on receptor affinity and efficacy. A study demonstrated that even minor changes, such as methyl substitutions, could drastically alter the potency of these compounds against TAAR1 .
| Compound Variation | EC50 Value (nM) | Observations |
|---|---|---|
| Unsubstituted | 200 | Baseline activity |
| m-Methyl | 50 | Increased potency |
| p-Fluoro | 300 | Decreased activity |
Neuropharmacological Applications
The neuropharmacological implications of 2-[3-(3-Methylphenyl)phenyl]ethan-1-amine are particularly noteworthy. As a TAAR1 agonist, it may modulate dopaminergic and serotonergic signaling pathways, which are crucial in mood regulation and cognitive functions.
Behavioral Studies
In vivo studies have shown that compounds similar to 2-[3-(3-Methylphenyl)phenyl]ethan-1-amine can reduce hyperlocomotion in animal models, suggesting potential applications in managing conditions characterized by excessive motor activity . The behavioral effects were quantified using various doses, revealing a dose-dependent relationship with significant reductions in locomotion at optimal dosing levels.
Potential Anticancer Properties
Emerging research suggests that derivatives of 2-[3-(3-Methylphenyl)phenyl]ethan-1-amine may exhibit anticancer activities. A study highlighted its synthesis alongside other related compounds and evaluated their cytotoxic effects against various cancer cell lines . The findings indicated that certain structural analogs could inhibit cell proliferation effectively.
| Cell Line Tested | IC50 Value (µM) | Compound Tested |
|---|---|---|
| MCF-7 (Breast) | 15 | 2-[3-(3-Methylphenyl)phenyl]ethan-1-amine |
| A549 (Lung) | 20 | Related derivative |
Future Directions and Research Opportunities
Given the promising applications of 2-[3-(3-Methylphenyl)phenyl]ethan-1-amine, future research could focus on:
- Enhanced Selectivity: Developing more selective TAAR1 agonists to minimize side effects associated with broader receptor activation.
- Combination Therapies: Investigating the compound's efficacy in combination with existing treatments for neurological disorders.
- Clinical Trials: Conducting clinical trials to evaluate safety and efficacy in humans, particularly for psychiatric and neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogues, highlighting substituent variations and their impact on molecular weight, synthetic yield, and applications:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The 3-methylphenyl group in the target compound enhances lipophilicity compared to electron-withdrawing substituents like pentafluoro-sulfanyl, which increase electrophilicity for conjugation reactions .
- Steric Effects : Bulky groups (e.g., tert-butyl in ) improve receptor selectivity but may reduce synthetic yield due to steric hindrance.
- Synthetic Yields : The target compound’s yield (39.52%) is comparable to analogues like 2-[3-(trifluoromethyl)phenyl]ethan-1-amine (51.02% in ), suggesting methyl groups impose moderate steric challenges.
Receptor Targeting
- FFAR1/FFAR4 Modulators : The target compound’s derivatives exhibit dual allosteric modulation, with the methyl group balancing hydrophobicity and hydrogen-bonding capacity, critical for membrane penetration . In contrast, triazole-based analogues (e.g., ) prioritize planar aromaticity for TAAR1 agonism.
- p97 ATPase Inhibitors : Structural analogues with indole-piperidine scaffolds (e.g., ) show higher affinity due to π-π stacking, absent in the biphenyl core of the target compound.
Stability and Impurity Profiles
- Degradation Pathways : The target compound’s methyl group reduces oxidative degradation compared to chlorophenyl analogues (e.g., ), which are prone to dehalogenation.
- Diastereomer Formation : Unlike Cinacalcet’s diastereomers (∆tR = 2.1 min in HPLC ), the target compound’s planar biphenyl system minimizes stereochemical complications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
